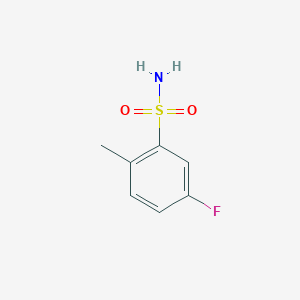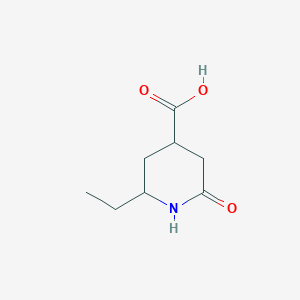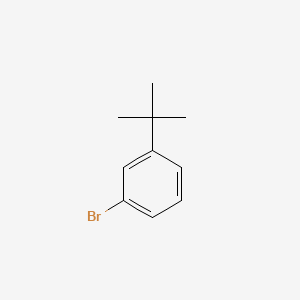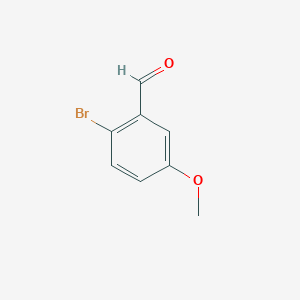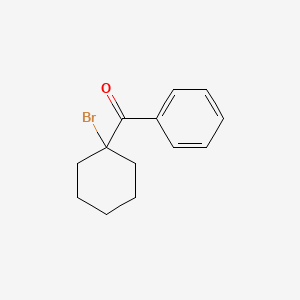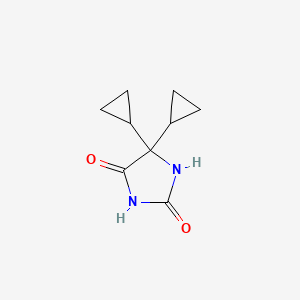
5,5-二环丙基咪唑烷-2,4-二酮
描述
5,5-Dicyclopropylimidazolidine-2,4-dione is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of imidazolidine-2,4-dione, featuring two cyclopropyl groups attached to the 5th position of the imidazolidine ring
科学研究应用
5,5-Dicyclopropylimidazolidine-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
生化分析
Biochemical Properties
5,5-Dicyclopropylimidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction between 5,5-Dicyclopropylimidazolidine-2,4-dione and DNA gyrase involves binding within the ATP binding pocket, which can inhibit the enzyme’s activity and affect cellular processes . Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, further influencing its biochemical role.
Cellular Effects
The effects of 5,5-Dicyclopropylimidazolidine-2,4-dione on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DNA gyrase can lead to alterations in gene expression, affecting the synthesis of proteins involved in critical cellular functions . Moreover, 5,5-Dicyclopropylimidazolidine-2,4-dione may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 5,5-Dicyclopropylimidazolidine-2,4-dione involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins. For instance, its binding to DNA gyrase within the ATP binding pocket inhibits the enzyme’s activity, leading to changes in DNA replication and transcription . Additionally, 5,5-Dicyclopropylimidazolidine-2,4-dione may act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5-Dicyclopropylimidazolidine-2,4-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,5-Dicyclopropylimidazolidine-2,4-dione is relatively stable under normal storage conditions, with a melting point of 199-202°C . Its degradation products and their impact on cellular processes need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function and overall stability.
Metabolic Pathways
5,5-Dicyclopropylimidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with DNA gyrase, for example, can influence the synthesis of nucleotides and other metabolites involved in DNA replication and repair . Additionally, 5,5-Dicyclopropylimidazolidine-2,4-dione may interact with enzymes involved in other metabolic pathways, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 5,5-Dicyclopropylimidazolidine-2,4-dione within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues . Once inside the cells, 5,5-Dicyclopropylimidazolidine-2,4-dione may bind to proteins that direct its distribution to specific organelles or compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5,5-Dicyclopropylimidazolidine-2,4-dione plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA gyrase and other nuclear proteins, influencing DNA replication and transcription . Alternatively, 5,5-Dicyclopropylimidazolidine-2,4-dione may be targeted to other organelles, such as mitochondria or endoplasmic reticulum, where it can modulate specific cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dicyclopropylimidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with phosgene to form cyclopropyl isocyanate. This intermediate is then reacted with glycine to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents like dichloromethane or toluene
Catalysts: Basic catalysts such as triethylamine
Industrial Production Methods
Industrial production of 5,5-Dicyclopropylimidazolidine-2,4-dione may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
5,5-Dicyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium azide in dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups
Reduction: Formation of reduced imidazolidine derivatives
Substitution: Formation of substituted imidazolidine derivatives with various functional groups
作用机制
The mechanism of action of 5,5-Dicyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties.
相似化合物的比较
Similar Compounds
- 5,5-Diphenylimidazolidine-2,4-dione
- 5,5-Dimethylimidazolidine-2,4-dione
- 5,5-Diethylimidazolidine-2,4-dione
Uniqueness
5,5-Dicyclopropylimidazolidine-2,4-dione is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
5,5-dicyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISZUHKKBVJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)NC(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283163 | |
| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-75-1 | |
| Record name | NSC30165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


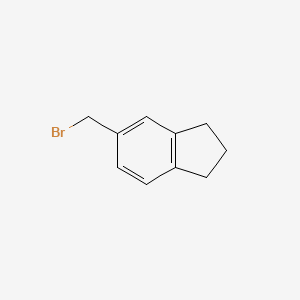

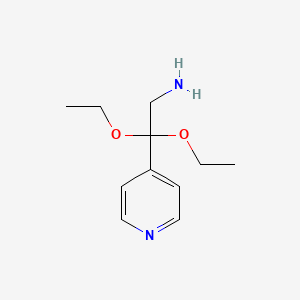
![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)
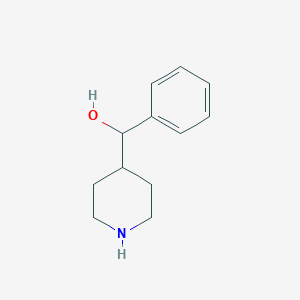
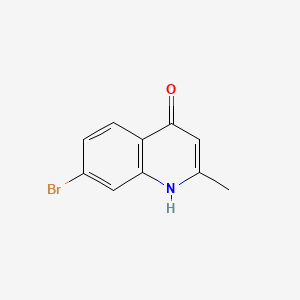
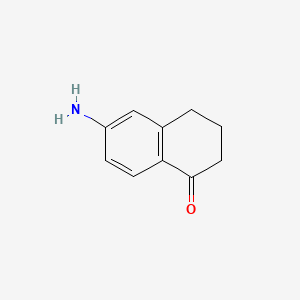
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)

